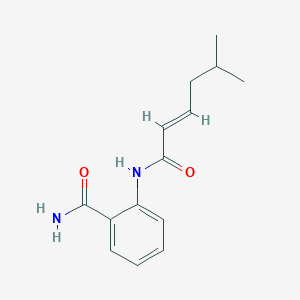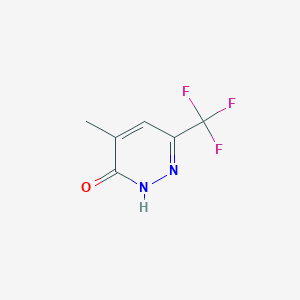
4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a derivative of the dihydropyridazinone class, which includes various compounds with significant pharmacological activities. These activities range from cardiotonic and antiaggregatory effects to herbicidal properties. The core structure of dihydropyridazinones has been the subject of various synthetic strategies, aiming to explore its potential in drug discovery and agricultural applications .
Synthesis Analysis
The synthesis of dihydropyridazinone derivatives often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 6-methyl-3,4-dihydropyrazinones has been achieved using an Ugi 4-CR/allenamide cycloisomerization protocol, which allows access to tricyclic systems . Similarly, a convenient synthesis of 4-trifluoromethyl-(2H)-pyridazin-3-ones has been reported, starting from methyl 3,3,3-trifluoropyruvate and carbonyl compounds, highlighting the versatility of the dihydropyridazinone scaffold .
Molecular Structure Analysis
The molecular structure of dihydropyridazinone derivatives has been elucidated using techniques such as X-ray crystallography. These studies reveal that the compounds can exhibit a high degree of planarity, which is often crucial for their biological activity. For example, the cardiotonic LY195115 shows a nearly planar structure, which is believed to contribute to its potent inhibition of cyclic AMP phosphodiesterase . The molecular topology and the presence of substituents can significantly influence the activity of these compounds 10.
Chemical Reactions Analysis
Dihydropyridazinones can undergo various chemical reactions, which are essential for the synthesis of more complex derivatives. For instance, the reaction of 2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-3,3,4-triones with hydrazine hydrate leads to the formation of 3-hydrazinopyridazine derivatives . Additionally, sequential nucleophilic substitution reactions have been employed to introduce various substituents into the pyridazinone ring, further expanding the chemical diversity of this class .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridazinone derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can enhance the lipophilicity of the molecule, which may affect its biological activity and distribution. The thermal stability of these compounds has been investigated using TGA/DTA analysis, indicating that they are stable up to their melting points10. Moreover, the enantioseparation of dihydropyridazinone intermediates has been achieved using chiral stationary phases in chromatography, which is crucial for the synthesis of enantiomerically pure compounds for pharmaceutical applications .
Applications De Recherche Scientifique
Synthesis of Polysubstituted Pyridazinones
Pattison et al. (2009) describe the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This approach facilitates the creation of polyfunctional systems, potentially useful in drug discovery. The research indicates that the regioselectivity of nucleophilic substitution can lead to a variety of aminated products, offering a pathway to synthesize 4,5-disubstituted systems and ring-fused derivatives which could have significant applications in developing new pharmaceuticals (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Antimicrobial Agents
Bhat et al. (2016) focused on synthesizing a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, demonstrating broad-spectrum antimicrobial activities. This synthesis, carried out via a Vilsmeier–Haack reaction approach, underscores the importance of pyridazinone derivatives in developing new antimicrobial agents. The compounds showed promising results against bacterial and fungal strains, highlighting their potential as novel antimicrobials (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Herbicidal Activities
The study by Xu et al. (2008) explored the herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Through Spirodela polyrrhiza and greenhouse tests, some of these compounds demonstrated high efficacy in inhibiting chlorophyll synthesis at low concentrations and showed potent herbicidal activities against dicotyledonous plants. This research outlines the potential of pyridazinone derivatives in agricultural applications, offering an alternative to existing herbicides and contributing to the development of new agrochemicals (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Crystal Structure and Docking Studies
The study by Sallam et al. (2021) on 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine focuses on the synthesis, crystal studies, and antibacterial properties of pyridazine derivatives. Such research not only contributes to the fundamental understanding of these compounds' structures but also explores their potential applications in medicine through docking studies. This multidisciplinary approach combining synthetic chemistry with computational studies highlights the versatility of pyridazinone derivatives in drug design and development (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Propriétés
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)10-11-5(3)12/h2H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUICJZOWNRIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
CAS RN |
1283721-36-7 |
Source


|
| Record name | 4-methyl-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)
![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)
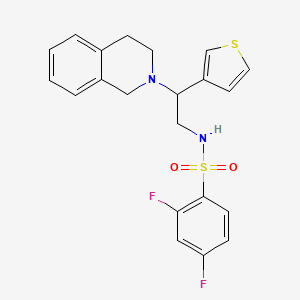
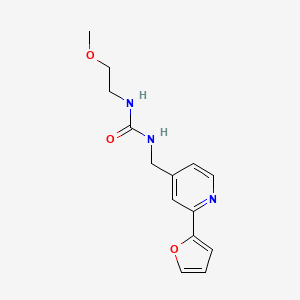
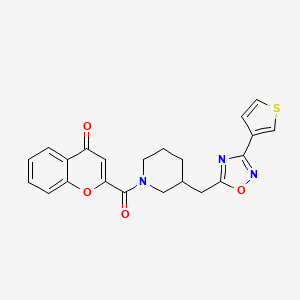
![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)
![1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B2531150.png)

![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)
![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)
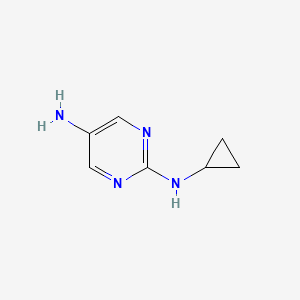
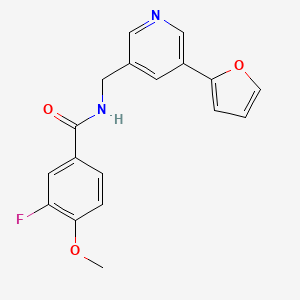
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)
